molecular formula C9H16N3O11P3S B12370253 ddCTP|AS

ddCTP|AS

Cat. No.: B12370253
M. Wt: 467.23 g/mol
InChI Key: FLSKRJAIUMXFFN-YGUNDLDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ddCTP involves the chemical modification of deoxycytidineThe reaction conditions often require the use of phosphorylating agents and protective groups to ensure the correct formation of the triphosphate .

Industrial Production Methods: Industrial production of ddCTP involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the compound to achieve high purity levels, often exceeding 98%. The compound is then stored in aqueous solutions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

ddCTP exerts its effects by incorporating into the growing DNA strand during replication. The absence of the 3’-hydroxyl group prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is particularly effective in inhibiting viral reverse transcriptase, making ddCTP a valuable tool in antiviral research .

Comparison with Similar Compounds

  • 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
  • 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)
  • 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)

Comparison: While all these compounds share a similar mechanism of action by terminating DNA chain elongation, ddCTP is unique in its specific incorporation into DNA sequences containing cytosine. This specificity makes it particularly useful in certain types of DNA sequencing and genetic studies .

Properties

Molecular Formula

C9H16N3O11P3S

Molecular Weight

467.23 g/mol

IUPAC Name

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O11P3S/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16)/t6-,8+,26?/m0/s1

InChI Key

FLSKRJAIUMXFFN-YGUNDLDOSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

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